N-tert-butylbutanamide N-tert-butylbutanamide
Brand Name: Vulcanchem
CAS No.: 6282-84-4
VCID: VC20676193
InChI: InChI=1S/C8H17NO/c1-5-6-7(10)9-8(2,3)4/h5-6H2,1-4H3,(H,9,10)
SMILES:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

N-tert-butylbutanamide

CAS No.: 6282-84-4

Cat. No.: VC20676193

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butylbutanamide - 6282-84-4

Specification

CAS No. 6282-84-4
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name N-tert-butylbutanamide
Standard InChI InChI=1S/C8H17NO/c1-5-6-7(10)9-8(2,3)4/h5-6H2,1-4H3,(H,9,10)
Standard InChI Key CABJJNMRUWQXNR-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC(C)(C)C

Introduction

Chemical Identity and Structural Features

N-tert-Butylbutanamide belongs to the class of aliphatic amides, distinguished by its four-carbon alkyl chain (butanamide) and a bulky tert-butyl group attached to the nitrogen. The molecular formula C₈H₁₇NO corresponds to a molecular weight of 143.23 g/mol. Key structural elements include:

  • Amide bond: The carbonyl (C=O) and N–H groups facilitate hydrogen bonding and reactivity in nucleophilic substitution reactions.

  • tert-Butyl substituent: The –C(CH₃)₃ group introduces steric hindrance, influencing the compound’s solubility, stability, and interaction with biological targets.

Table 1: Comparative Properties of N-tert-Butylbutanamide and Analogues

PropertyN-tert-Butylbutanamide (Estimated)N-tert-Butylbenzamide 2-Bromo-N-(tert-butyl)butanamide
Molecular FormulaC₈H₁₇NOC₁₁H₁₅NOC₈H₁₆BrNO
Molecular Weight (g/mol)143.23177.25222.12
Melting Point80–85°C (predicted)172–174°C133–135°C
Boiling Point240–245°C (predicted)325.7°CN/A
Density (g/cm³)0.95–1.02 (predicted)0.988N/A

The tert-butyl group’s electron-donating effects stabilize the amide bond, while its bulkiness may limit conformational flexibility, a critical factor in drug design .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of N-tert-butylbutanamide can be inferred from methods used for analogous amides:

  • Aminolysis of Butanoyl Chloride:
    Reacting butanoyl chloride with tert-butylamine in anhydrous dichloromethane:

    CH3CH2CH2COCl+NH2C(CH3)3CH3CH2CH2CONHC(CH3)3+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} + \text{NH}_2\text{C}(\text{CH}_3)_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CONHC}(\text{CH}_3)_3 + \text{HCl}

    This exothermic reaction typically proceeds at 0–5°C to minimize side reactions .

  • Catalytic Coupling:
    Using coupling agents like HOBt (Hydroxybenzotriazole) and DCC (Dicyclohexylcarbodiimide) to facilitate amide bond formation between butanoic acid and tert-butylamine.

Table 2: Reaction Conditions and Yields for Amide Synthesis

MethodTemperatureSolventYield (Reported for Analogues)
Aminolysis0–25°CDichloromethane70–85%
Catalytic Coupling25–40°CTHF60–75%

Physicochemical Properties

Thermal Stability

The tert-butyl group enhances thermal stability compared to linear alkyl amides. Differential Scanning Calorimetry (DSC) of N-tert-butylbenzamide shows a decomposition onset at 290°C , suggesting N-tert-butylbutanamide may decompose above 250°C.

Solubility and Partitioning

  • Solubility: Predicted to be sparingly soluble in water (0.1–0.5 g/L at 25°C) but highly soluble in organic solvents like ethanol and ethyl acetate.

  • LogP (Octanol-Water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

N-tert-Butylbutanamide’s structure serves as a scaffold for introducing functional groups. For example:

  • Bromination: Analogous to 2-bromo-N-(tert-butyl)butanamide, bromination at the α-position could yield electrophilic intermediates for nucleophilic substitution reactions.

  • Functionalization: The amide nitrogen can undergo alkylation or acylation to produce libraries of compounds for high-throughput screening.

Biological Activity

While no direct studies exist, structurally similar amides exhibit:

  • Enzyme Inhibition: Tert-butyl amides show affinity for proteases and kinases due to hydrogen bonding with active sites .

  • Antimicrobial Potential: Aliphatic amides with bulky substituents disrupt bacterial cell membranes, as seen in analogs like N-tert-butylbenzamide .

Future Research Directions

  • Synthetic Optimization: Develop greener catalysts (e.g., enzymatic aminolysis) to improve yield and reduce waste.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predict interaction profiles with biological targets using molecular docking simulations.

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